REACTION_CXSMILES
|
C([S:8][C:9]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:16])C1C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-].CCOC(C)=O>C1C=CC=CC=1>[ClH:15].[NH2:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([Cl:15])[C:9]=1[SH:8] |f:1.2.3.4,7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3× with EtOAc (500 mL)
|
Type
|
WASH
|
Details
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The organic layers were washed twice with a brine solution (400 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The crude product was treated with 145 mL of 1N HCl in ether
|
Type
|
FILTRATION
|
Details
|
The product (13.6 g) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=C(C(=CC=C1)Cl)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |